Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
propan-2-yl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)15-11(14)10-5-9-8(6-13-10)3-4-12-9/h3-7,12H,1-2H3 |
InChI Key |
GLIQNRISRNRWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation
A more reliable route involves converting the 6-bromo group to a carboxylate ester via carbonylation. For instance, palladium-catalyzed reactions with carbon monoxide and methanol can generate methyl esters, which are subsequently transesterified to isopropyl analogs.
Representative Procedure :
-
Carbonylation : 6-Bromo-1H-pyrrolo[3,2-c]pyridine reacts with CO (1 atm), Pd(OAc)₂, and PPh₃ in methanol at 80°C to yield methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate.
-
Transesterification : The methyl ester is treated with excess isopropyl alcohol and sulfuric acid (cat.) under reflux to afford the isopropyl ester.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Carbonylation | Pd(OAc)₂, PPh₃, CO, MeOH, 80°C, 12h | 75–85% |
| Transesterification | H₂SO₄, iPrOH, reflux, 24h | 90–95% |
Nitrogen Protection and Deprotection Strategies
Protecting the pyrrole nitrogen during esterification prevents undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability and ease of removal.
Boc Protection of 1H-pyrrolo[3,2-c]pyridine
Treatment of 1H-pyrrolo[3,2-c]pyridine with Boc anhydride in the presence of DMAP or triethylamine yields the Boc-protected derivative. For example:
Deprotection Post-Esterification
After esterification, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free NH group.
Alternative Routes: Direct Esterification of Preformed Carboxylic Acids
Hydrolysis of the methyl ester to the carboxylic acid followed by activation and esterification offers another pathway.
Hydrolysis and Activation
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O. The acid is then converted to an acid chloride (SOCl₂) and reacted with isopropyl alcohol to yield the target ester.
Critical Parameters :
-
Acid chloride formation: 60–70°C, 2 hours.
-
Esterification: 0°C to room temperature, 12 hours.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency and practicality of key methodologies:
Spectroscopic Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and pyrrolo[3,2-c]pyridine protons (δ 6.6–8.7 ppm).
-
HRMS : Molecular ion peak matching C₁₁H₁₂N₂O₂ ([M+H]⁺ calc. 219.1).
Industrial Scalability Considerations
Large-scale production necessitates:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 6 M HCl, reflux, 6 hrs | 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | 85% | |
| Basic (NaOH, EtOH/H₂O) | 2 M NaOH, 80°C, 4 hrs | Same as above | 78% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyrrolopyridine ring participate in substitution reactions. The 3- and 7-positions are most reactive due to resonance stabilization.
| Reaction Type | Reagents | Product | Conditions | Yield |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | 2 hrs, inert atmosphere | 72% |
| Chlorination | SO₂Cl₂, CH₂Cl₂, RT | 7-Chloro derivative | 3 hrs | 68% |
Key Observation :
-
Halogenation at the 3-position is sterically favored, while the 7-position reacts under stronger electrophilic conditions.
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl diversification .
Example: Suzuki-Miyaura Coupling
Reactants :
-
6-Bromo derivative (prepared via bromination)
-
4-Methoxyphenylboronic acid
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: 1,4-Dioxane/H₂O (3:1)
-
Temperature: 125°C (microwave), 26 min
Product :
6-(4-Methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Yield : 89%
Reduction/Oxidation
The isopropyl ester and pyrrolopyridine core undergo redox transformations:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C | 1H-pyrrolo[3,2-c]pyridine-6-methanol | Over-reduction avoided |
| Ring oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivative | Regioselective at N1 |
Alkylation/Acylation
The nitrogen in the pyrrole ring undergoes alkylation or acylation to modify steric/electronic properties:
Alkylation Protocol :
-
Reagent : Isopropyl iodide
-
Base : NaH, DMF
-
Product : 1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
-
Yield : 76%
Acylation Example :
-
Reagent : Acetyl chloride, pyridine
-
Product : 1-Acetyl derivative
-
Application : Enhances metabolic stability in drug candidates.
Cycloaddition Reactions
The electron-rich heterocycle participates in [3+2] cycloadditions with nitrile oxides, forming fused isoxazoline derivatives:
Conditions :
-
Nitrile oxide (generated in situ from chlorooxime)
-
Solvent: Toluene, 80°C
-
Yield : 65%
Scientific Research Applications
Antiviral Activity
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit antiviral properties, particularly against HIV-1. Compounds such as ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate have shown significant activity with an effective concentration (EC50) of 1.65 µM against HIV-1 replication. This suggests potential for development into therapeutic agents for HIV treatment .
Anticancer Properties
Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate derivatives have been investigated for their anticancer effects. For instance, certain compounds have displayed moderate cytotoxicity against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Analgesic and Sedative Effects
Studies have indicated that pyrrolo[3,4-c]pyridine derivatives possess analgesic and sedative properties. In animal models, these compounds were found to be more effective than aspirin in pain relief tests and exhibited sedative effects comparable to morphine. These findings highlight their potential as alternatives to traditional analgesics .
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the pyridine ring can significantly enhance or diminish activity against various biological targets. For example, the presence of certain substituents has been linked to increased insulin sensitivity in diabetic models .
Enzyme Inhibition
Some derivatives have been identified as inhibitors of key enzymes involved in disease processes, such as aldose reductase, which plays a role in diabetic complications. By inhibiting this enzyme, these compounds may help mitigate secondary complications associated with diabetes mellitus .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Da Settimo et al. (2020) | Antiviral Activity | Identified potent HIV-1 inhibitors among pyrrolo derivatives with specific substituents enhancing activity (EC50 < 10 µM) |
| Kalai et al. (2020) | Anticancer Activity | Evaluated cytotoxicity against ovarian and breast cancer cells; moderate efficacy with limited toxicity to healthy cells |
| Biological Investigations (2020) | Analgesic Effects | New derivatives showed superior analgesic effects compared to aspirin in animal models |
Mechanism of Action
The mechanism of action of Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
The following table highlights key pyrrolopyridine derivatives with variations in substituents and ring positions:
Key Observations :
- Ring Fusion Position : The [3,2-c] fusion in methyl/isopropyl esters vs. [3,2-b] or [2,3-b] in other analogs affects electronic distribution and binding properties.
- Purity and Availability : Methyl esters (e.g., CAS 2459-07-6) are commercially available at >95% purity, whereas halogenated derivatives often require custom synthesis .
Physicochemical and Handling Comparisons
Solubility and Stability
- Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate :
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Solubility: Limited data, but bromo substituents typically reduce aqueous solubility compared to esters .
Structural Similarity Analysis (Based on )
Compounds with >80% similarity to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate include:
Ethyl 3-isoquinolinecarboxylate (Similarity: 0.90): Shares an ester group but lacks the pyrrolopyridine core.
Methyl [2,3'-bipyridine]-6'-carboxylate (Similarity: 0.86): Bipyridine system introduces additional nitrogen atoms, altering electronic properties.
Biological Activity
Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound that belongs to the pyrrolo[3,2-c]pyridine class of heterocycles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₉H₈N₂O₂
- Molecular Weight : 164.17 g/mol
- CAS Number : 112766-32-2
The compound features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active compounds in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-c]pyridine derivatives. In particular, compounds designed as colchicine-binding site inhibitors have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The compound 10t exhibited potent antitumor activity with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines. It was found to inhibit tubulin polymerization effectively at concentrations of 3 μM and disrupt microtubule dynamics at lower concentrations (0.12 μM) .
The mechanism by which this compound exerts its antitumor effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells .
Cytotoxic Activity
In addition to its antitumor properties, this compound has been evaluated for cytotoxic activity against various cancer cell lines. The results indicate that it possesses considerable potency against specific signaling pathways involved in tumor growth and metastasis.
Antimycobacterial Activity
Pyrrolo[3,2-c]pyridine derivatives have also been investigated for their antimycobacterial properties. These compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives showing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-c]pyridine derivatives is significantly influenced by their structural components. For instance:
- Substituents at Position 4 : Variations in substituents can enhance or diminish biological activity.
- Distance Between Functional Groups : The spatial arrangement between the pyrrolopyridine scaffold and other functional groups affects potency .
Study on Antitumor Efficacy
In a recent study involving a series of pyrrolo[3,2-c]pyridine derivatives:
- Objective : To evaluate the antitumor efficacy against human cancer cell lines.
- Methodology : Compounds were synthesized and screened for cytotoxicity using MTT assays.
- Findings : Several derivatives demonstrated significant cytotoxic effects with IC50 values as low as 0.12 μM.
This study underscores the potential of this compound as a candidate for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate?
The synthesis typically involves cyclization or condensation reactions. For example, methyl or ethyl ester precursors (e.g., methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate) can undergo transesterification with isopropyl alcohol under acidic or catalytic conditions . Key intermediates like 6-chloro-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one may be alkylated using reagents such as n-butyllithium and ethylene dibromide in tetrahydrofuran at low temperatures (-30°C to 25°C) under inert atmospheres .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly H and C NMR to confirm substituent positions on the pyrrolopyridine core. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) provides molecular weight verification (e.g., ESI-HRMS for exact mass matching) . X-ray crystallography may resolve ambiguities in regiochemistry or stereochemistry .
Q. What biological activities are reported for pyrrolo[3,2-c]pyridine derivatives?
Derivatives of this scaffold exhibit diverse pharmacological activities, including antitumor, antiviral, and antimycobacterial properties. These activities are often linked to the compound’s ability to interact with enzyme active sites or DNA, as seen in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Optimization involves:
- Catalyst selection : Use of cesium carbonate or Xantphos in Buchwald-Hartwig amination reactions to improve coupling efficiency .
- Temperature control : Maintaining low temperatures (-30°C) during lithiation steps to prevent side reactions .
- Solvent systems : Tetrahydrofuran (THF) or dimethylacetamide (DMA) for improved solubility of intermediates . Parallel monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction progression .
Q. How can contradictory biological activity data across studies be reconciled?
Contradictions may arise from assay variability (e.g., cell line specificity) or structural modifications. Strategies include:
- Dose-response profiling : Validate activity across multiple concentrations.
- Structural analogs : Compare bioactivity of derivatives (e.g., 6-trifluoromethyl or 6-chloro variants) to identify critical substituents .
- Target validation : Use knock-out models or competitive binding assays to confirm mechanism of action .
Q. What computational methods are effective in designing pyrrolo[3,2-c]pyridine-based inhibitors?
Molecular docking and molecular dynamics simulations predict binding modes to targets like kinases or proteases. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents (e.g., electron-withdrawing groups at C6) for enhanced potency . Free-energy perturbation (FEP) calculations further refine affinity predictions .
Q. How can stability and solubility challenges be mitigated during formulation?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for in vitro assays, but avoid prolonged storage due to ester hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (argon) at -20°C .
- Prodrug strategies : Modify the isopropyl ester to a more stable prodrug (e.g., tert-butyl carboxylate) for improved pharmacokinetics .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps (e.g., lithiation) .
- Data Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignment of pyrrolopyridine protons .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
